5-Hydroxy-4-oxohexanoic acid

説明

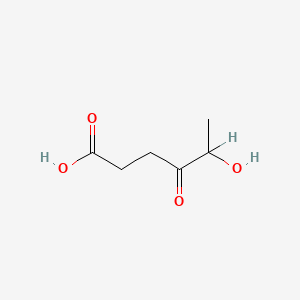

Structure

3D Structure

特性

IUPAC Name |

5-hydroxy-4-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(7)5(8)2-3-6(9)10/h4,7H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDQOOOVVVJHJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993802 | |

| Record name | 5-Hydroxy-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7303-37-9 | |

| Record name | 5-Hydroxy-4-ketohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007303379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways

Enzymatic Formation Mechanisms

The formation of 5-Hydroxy-4-oxohexanoic acid is not a random chemical event but the result of highly specific enzyme-catalyzed reactions. The key enzymatic activities involved are detailed below.

The principal enzymatic route for the synthesis of this compound involves a Thiamine (B1217682) Diphosphate (B83284) (ThDP)-dependent enzyme. jci.org Specifically, the enzyme MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase), primarily known for its role in the menaquinone (Vitamin K2) biosynthesis pathway in bacteria such as Escherichia coli, has been shown to catalyze this reaction. nih.govacs.org MenD utilizes the cofactor ThDP to stabilize reaction intermediates, a characteristic feature of this class of enzymes which includes transketolases, pyruvate (B1213749) dehydrogenases, and α-keto acid dehydrogenases. nih.gov In a non-physiological, but enzymatically catalyzed reaction, MenD facilitates the formation of this compound. jci.org

The synthesis of this compound by MenD proceeds via a carboligation reaction, which involves both decarboxylation and condensation steps. acs.org The process is initiated by the decarboxylation of an α-keto acid donor substrate, which for the synthesis of this specific compound is α-ketoglutarate. jci.org Following decarboxylation, the resulting succinyl-semialdehyde intermediate remains bound to the ThDP cofactor. This activated intermediate then acts as a nucleophile, attacking an aldehyde acceptor substrate. For the exclusive formation of the 5-hydroxy-4-oxo regioisomer, the acceptor substrate is acetaldehyde (B116499). jci.org

Interestingly, the choice of the acceptor substrate is critical for the regioselectivity of the product. When MenD catalyzes the reaction between α-ketoglutarate and pyruvate (acting as an acetaldehyde equivalent), the reaction selectively yields the regioisomer 4-hydroxy-5-oxohexanoic acid. This outcome is attributed to a rearrangement-decarboxylation of the initially formed α-hydroxy-β-keto acid intermediate, rather than a change in the donor-acceptor roles of the substrates. jci.orgresearchgate.net

Current scientific literature does not provide direct evidence for the involvement of hydratases or oxidoreductases in the primary formation pathway of this compound. The known biosynthesis is dominated by the ThDP-dependent condensation mechanism. While hydratases are involved in the metabolism of structurally related compounds, such as the hydration of 2-oxopent-3-enoic acid to 4-hydroxy-2-oxo-pentanoic acid in some bacterial degradation pathways, a similar role in the direct synthesis of this compound has not been documented. asm.org Similarly, oxidoreductases are crucial for the metabolism of various hydroxy acids, often catalyzing the interconversion of hydroxyl and keto groups, but their specific participation in the initial synthesis of this compound is not established. jci.orgnih.gov

Precursors and Substrates in Biological Systems

The biosynthesis of this compound relies on the availability of specific precursor molecules that serve as substrates for the MenD enzyme.

| Role | Substrate | Enzyme | Resulting Product |

| Donor Substrate | α-Ketoglutarate | MenD | Succinyl-semialdehyde-ThDP intermediate |

| Acceptor Substrate | Acetaldehyde | MenD | This compound |

The primary substrates identified for the specific synthesis of this compound are α-ketoglutarate (as the acyl donor) and acetaldehyde (as the acyl acceptor). jci.org The enzyme MenD exhibits a degree of substrate flexibility, but the combination of these two precursors specifically leads to the 5-hydroxy-4-oxo regioisomer. jci.orgnih.gov

Occurrence and Metabolism in Diverse Organisms

While the enzymatic machinery capable of producing this compound exists in bacteria, its natural occurrence and subsequent metabolic fate are areas of ongoing research.

The biosynthesis of this compound has been demonstrated using the MenD enzyme from Escherichia coli. jci.orgnih.gov This suggests that microorganisms possessing this enzyme, particularly those in the bacterial domain that synthesize menaquinone, have the potential to produce this compound under specific metabolic conditions where both α-ketoglutarate and acetaldehyde are available.

The metabolic fate of this compound once formed is not well-documented. However, its structure as a γ-hydroxy-keto acid suggests a potential for intramolecular cyclization (lactonization) to form a substituted γ-butyrolactone. While patents describe the general production of γ-butyrolactone from related hydroxy-acid precursors in engineered microorganisms, specific studies detailing the transformation of this compound into a lactone are not prevalent in peer-reviewed literature. google.comgoogle.com

Role in Non-Human Animal Metabolism

Current scientific literature does not provide extensive details on the specific role or metabolic pathways of this compound in non-human animal metabolism in a non-clinical context. However, studies on related compounds in animal models offer some context. For instance, research into the feed efficiency of beef steers identified numerous metabolites in plasma, including various carboxylic acids and amino acid derivatives, though this compound was not specifically among the candidate biomarkers identified. frontiersin.org

Metabolites with similar structures, such as 6-oxohexanoic acid, are known to be involved in the catabolism of amino acids like lysine (B10760008) and are used in animal feed. biosynth.com Another related compound, 3-oxohexanoic acid, has been detected in various animal tissues, including poultry and cattle, and is considered a primary metabolite involved in fatty acid biosynthesis. hmdb.ca Furthermore, a derivative, 5-amino-6-hydroxy-4-oxohexanoic acid, is synthesized by a bacterial enzyme that shows kinetic similarities to the mouse enzyme ALAS, which is crucial for heme biosynthesis. oup.com These instances highlight the roles of similar keto acids in fundamental animal metabolic processes.

Plant Biochemical Pathways

There is limited specific information detailing the biochemical pathways involving this compound in plants. However, related keto acids are known to be ubiquitous in eukaryotes, including plants. hmdb.ca For example, 6-oxohexanoic acid is utilized in plant physiology research. biosynth.com Additionally, complex hydroxylated and oxo-substituted hexanoic acid derivatives, such as (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, are known to participate in pathways like the uronic acid pathway, which converts glucose into important derivatives. While not directly about this compound, this information suggests that structurally similar compounds are part of established plant metabolic networks.

Isomerization and Regioisomeric Transformations

The formation and transformation of this compound are notably influenced by enzymatic regioselectivity. A key example is found in the reactions catalyzed by thiamine diphosphate (ThDP) dependent enzymes. researchgate.net

The enzyme MenD, for instance, catalyzes the reaction between α-ketoglutarate and different substrates, leading to distinct regioisomers. When α-ketoglutarate reacts with acetaldehyde, the product is exclusively the 5-hydroxy-4-oxo regioisomer, which is this compound. researchgate.net In contrast, when pyruvate is used as the substrate instead of acetaldehyde, the reaction selectively forms the regioisomer 4-hydroxy-5-oxohexanoic acid. researchgate.net This shift in regioselectivity is attributed to a rearrangement and decarboxylation of the initially formed α-hydroxy-β-keto acid intermediate. researchgate.net

Other related isomers have been identified in different metabolic contexts. In the degradation of testosterone (B1683101) by the bacterium Comamonas testosteroni, the compound 4-hydroxy-2-oxohexanoic acid was identified as a product of the hydratase enzyme TesE. researchgate.net Similarly, during the anaerobic biodegradation of aromatic hydrocarbons by certain bacteria, 3-hydroxy-5-oxohexanoic acid is formed as an intermediate. unesp.br

These findings underscore the existence of several structural isomers of hydroxy-oxohexanoic acid and the critical role of specific enzymes in determining which regioisomer is produced.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C6H10O4 | nih.gov |

| Molecular Weight | 146.14 g/mol | nih.gov |

Table 2: Regioisomers and their Biological Context

| Compound Name | Biological Context | Source |

|---|---|---|

| This compound | Product of MenD enzyme reaction with α-ketoglutarate and acetaldehyde. | researchgate.net |

| 4-Hydroxy-5-oxohexanoic acid | Product of MenD enzyme reaction with α-ketoglutarate and pyruvate. | researchgate.net |

| 4-Hydroxy-2-oxohexanoic acid | Intermediate in testosterone degradation by Comamonas testosteroni. | researchgate.net |

Enzymatic Catalysis and Mechanistic Studies

Enzyme Characterization and Kinetic Analysis

The enzymatic conversion of 5-hydroxy-4-oxohexanoic acid is carried out by a diverse group of enzymes, each with specific substrate preferences and catalytic efficiencies. Understanding these parameters is crucial for elucidating their biological roles.

Substrate Specificity Profiling

The substrate specificity of enzymes that interact with or synthesize compounds structurally related to this compound has been a subject of detailed investigation. For instance, the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme MenD from Escherichia coli has been shown to catalyze the formation of a regioisomer, 4-hydroxy-5-oxohexanoic acid. researchgate.netnih.gov This reaction occurs through the condensation of α-ketoglutarate and pyruvate (B1213749). researchgate.netnih.gov Interestingly, when acetaldehyde (B116499) is used as the acceptor instead of pyruvate, MenD exclusively produces the expected 5-hydroxy-4-oxo regioisomer. researchgate.netnih.gov

In the context of steroid degradation in Comamonas testosteroni, the enzyme TesE, a hydratase, acts on 2-hydroxyhexa-2,4-dienoic acid to produce 4-hydroxy-2-oxohexanoic acid, another isomer of the target compound. nih.gov This highlights the role of hydratases in the metabolism of related keto acids.

Furthermore, studies on the biosynthesis of the antibiotic alaremycin (B1247696) have identified the enzyme AlmA, which catalyzes the condensation of L-serine and succinyl-CoA to produce 5-amino-6-hydroxy-4-oxohexanoic acid, a compound structurally similar to this compound. oup.comnih.gov Site-directed mutagenesis of AlmA has revealed that specific amino acid substitutions can alter its substrate preference, for example, from serine to glycine (B1666218). oup.com

Reaction Rate Determination and Catalytic Efficiency

The catalytic efficiency of enzymes involved in the synthesis of precursors to or analogs of this compound has been quantified. The enzyme AlmA exhibits a kcat value of 2.7 ± 0.1 s⁻¹ for the condensation of serine and succinyl-CoA to form 5-amino-6-hydroxy-4-oxohexanoic acid. oup.com This catalytic rate is comparable to that of other 5-aminolevulinate synthases. oup.com

Kinetic parameters for enzymes that directly utilize this compound as a substrate are less well-documented in publicly available research. However, kinetic data for enzymes acting on structurally similar compounds provide valuable insights. For example, the enzyme 4-hydroxy-2-oxovalerate aldolase (B8822740) (BphI) from Burkholderia xenovorans LB400 can utilize 4-hydroxy-2-oxohexanoate (B1245416) with significant catalytic efficiency, cleaving it to propionaldehyde (B47417) and pyruvate. researchgate.net

The following table summarizes the kinetic parameters of enzymes acting on compounds analogous to this compound.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) |

| AlmA | L-Serine | 6.8 ± 1.4 | 2.7 ± 0.1 | 397 |

| AlmA | Glycine | - | - | - |

Note: Data for AlmA pertains to the synthesis of 5-amino-6-hydroxy-4-oxohexanoic acid. The Km for glycine was not determined as it is a poor substrate.

Structural Biology of Enzymes Interacting with this compound

The three-dimensional structures of enzymes in complex with substrates or their analogs are fundamental to understanding the catalytic mechanisms at a molecular level.

Enzyme-Ligand Complex Crystallography

While a crystal structure of an enzyme in complex with this compound is not currently available in the Protein Data Bank, structural studies of enzymes with closely related inhibitors provide significant insights. For example, the crystal structure of carboxypeptidase A (CPA) has been solved in complex with 2-benzyl-5-hydroxy-4-oxopentanoic acid, a potent inhibitor. psu.edu This structure, resolved at 1.85 Å, reveals the binding mode of this hydroxy-keto-acid inhibitor within the enzyme's active site. psu.edu

Active Site Analysis and Binding Interactions

The analysis of enzyme active sites provides a detailed picture of the molecular interactions that facilitate substrate binding and catalysis. In the crystal structure of the CPA-inhibitor complex, the carboxylate group of 2-benzyl-5-hydroxy-4-oxopentanoic acid forms hydrogen bonds with the side chains of Arg-145, Arg-127, and Tyr-248. psu.edulibretexts.org The carbonyl oxygen at the C4 position coordinates with the active site zinc ion, while the terminal hydroxyl group at the C5 position forms a hydrogen bond with the carbonyl oxygen of Ser-197. psu.edulibretexts.org

Modeling studies of the pyruvate aldolase DmpG, an ortholog of BphI, with the substrate 4-hydroxy-2-oxohexanoate have also been performed. researchgate.net These models suggest that the alkyl chain of the substrate extends towards a hydrophobic pocket, with residue Leu-89 playing a key role in substrate positioning. researchgate.net The active site of aminotransferases, which catalyze reactions involving amino acids and keto acids, typically features a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor covalently bound to a lysine (B10760008) residue via a Schiff base. nih.gov Conserved arginine and tyrosine residues are crucial for binding the carboxylate group of the substrate. nih.gov

Molecular Mechanisms of Enzymatic Conversion

The enzymatic transformation of this compound and its analogs involves diverse chemical mechanisms, including hydration, condensation, and rearrangement reactions.

The conversion of 2-hydroxyhexa-2,4-dienoic acid to 4-hydroxy-2-oxohexanoic acid, catalyzed by the hydratase TesE, proceeds through the addition of a water molecule across a carbon-carbon double bond. nih.gov

The thiamine diphosphate (ThDP)-dependent enzyme MenD catalyzes the formation of 4-hydroxy-5-oxohexanoic acid from α-ketoglutarate and pyruvate via a proposed rearrangement-decarboxylation mechanism of an initially formed α-hydroxy-β-keto acid intermediate. researchgate.netnih.gov This type of mechanism is a variation of the typical carboligation reactions catalyzed by ThDP-dependent enzymes. researchgate.netnih.gov

In the biosynthesis of alaremycin, the formation of 5-amino-6-hydroxy-4-oxohexanoic acid by AlmA is a Claisen-type condensation between the enolate of succinyl-CoA and the amino acid L-serine. oup.comnih.gov This is followed by N-acetylation by AlmB and a dehydration reaction catalyzed by AlmC to yield the final product. nih.gov

Enzyme Engineering and Biocatalytic Applications

The manipulation and application of enzymes in synthetic chemistry offer powerful tools for creating complex molecules with high selectivity and efficiency. For this compound and its related compounds, enzyme engineering and biocatalysis open avenues for modifying substrate specificity and generating novel chemical structures.

Directed Evolution for Altered Specificity

Directed evolution is a powerful laboratory method that mimics natural selection to engineer enzymes with desired properties, such as enhanced stability, activity, or altered substrate specificity. nobelprize.orgillinois.edu This process involves iterative rounds of gene mutagenesis to create a library of enzyme variants, followed by high-throughput screening to identify those with improved function. illinois.educaltech.edu

While specific instances of directed evolution targeting enzymes for the synthesis or modification of this compound are not extensively documented, studies on closely related enzymes and substrates provide a clear proof of concept. A notable example is the engineering of AlmA, an enzyme that synthesizes 5-amino-6-hydroxy-4-oxohexanoic acid, a structural analog of the target compound. oup.com AlmA, which is highly similar to 5-aminolevulinate synthase (ALAS), naturally catalyzes the condensation of serine and succinyl-CoA. oup.com Through site-directed mutagenesis, researchers successfully altered its substrate specificity. By introducing two specific amino acid substitutions (S82T and G86S) near the substrate-binding pocket, the enzyme's preference was shifted from serine to glycine, enabling it to produce 5-aminolevulinic acid (ALA) more efficiently. oup.com

The kinetic parameters of the wild-type and mutated enzymes illustrate this shift in specificity. The initial S82T mutation reduced the production of the toxic intermediate (5-amino-6-hydroxy-4-oxohexanoic acid), while the subsequent G86S substitution enhanced the affinity for glycine, boosting the synthesis of the new target product, ALA. oup.com

| Enzyme Variant | Substrate(s) | k_cat (s⁻¹) | Key Finding | Reference |

| AlmA (Wild-Type) | Serine + Succinyl-CoA | 2.7 ± 0.1 | Efficiently synthesizes 5-amino-6-hydroxy-4-oxohexanoic acid. | oup.com |

| AlmA-S82T | Serine + Succinyl-CoA | - | Reduced production of the natural toxic intermediate. | oup.com |

| AlmA-S82T/G86S | Glycine + Succinyl-CoA | - | Increased affinity for glycine, leading to more efficient ALA production. | oup.com |

This research demonstrates that enzymes acting on similar molecular scaffolds can be successfully re-engineered. Aldolases such as 4-hydroxy-2-oxovalerate aldolase and 4-hydroxy-2-oxoglutarate aldolase, which catalyze reactions on structurally similar keto acids, represent promising starting points for directed evolution experiments. nih.govwikipedia.orgwikipedia.org By applying principles of directed evolution, their substrate pockets could potentially be modified to accept this compound or its precursors, thereby creating tailored biocatalysts for specific synthetic applications. nobelprize.org

Biocatalysis for Novel Derivatives Synthesis

Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations, offering an environmentally friendly alternative to traditional chemical methods. Enzymes can be used to synthesize novel derivatives of a parent molecule like this compound by introducing new functional groups or modifying existing ones.

The thiamine diphosphate (ThDP)-dependent enzyme MenD, known for its role in menaquinone biosynthesis, provides a compelling example. MenD catalyzes the synthesis of this compound from α-ketoglutarate and acetaldehyde. researchgate.net Research has shown that the catalytic promiscuity of MenD can be exploited to produce novel derivatives. For instance, MenD has been successfully used to catalyze the synthesis of 6-cyano-4-oxohexanoic acid, demonstrating its utility in generating analogs with new functionalities. researchgate.net

Other enzyme classes also hold significant potential for creating derivatives.

Transaminases : Enzymes like CV2025 from Chromobacterium violaceum are known to convert keto acids into amino acids. This has been demonstrated in the conversion of 6-oxohexanoic acid (a related compound lacking the hydroxyl group) to 6-aminohexanoic acid. nih.gov This suggests a potential biocatalytic route to synthesize an amino derivative of this compound.

Ketoreductases (KREDs) : These enzymes are widely used for the stereoselective reduction of ketone functionalities to chiral alcohols. The keto group in this compound is a prime target for such transformations. While direct reduction of this specific substrate is not widely reported, numerous studies on related δ-keto β-hydroxy esters, such as intermediates for statins, have shown that KREDs can produce specific stereoisomers of dihydroxy acids with high enantiomeric excess. mdpi.comconsensus.app For example, ketoreductases have been used to reduce 3-hydroxy-5-oxo-6-(benzyloxy) hexanoic acid ethyl ester to a (3R,5S)-dihydroxy compound in high yield and purity. mdpi.com

Dehydrogenases : NAD(P)⁺-dependent dehydrogenases can be used for the selective oxidation of hydroxyl groups. In a reverse application, enzymes from Rhodococcus spp. have been used to oxidize a dihydroxypentanoic acid to (2R)-2-hydroxy-4-oxopentanoic acid, showcasing the potential to selectively modify hydroxyl groups within a molecule.

These examples highlight the versatility of biocatalysis in generating a diverse range of molecular structures from a central scaffold.

| Enzyme Class | Example Enzyme | Reaction Type | Substrate (or related) | Product | Reference |

| Lyase | MenD | C-C bond formation | α-Ketoglutarate + Acetaldehyde | This compound | researchgate.net |

| Lyase | MenD | C-C bond formation | - | 6-Cyano-4-oxohexanoic acid | researchgate.net |

| Transaminase | CV2025 | Transamination | 6-Oxohexanoic acid | 6-Aminohexanoic acid | nih.gov |

| Ketoreductase | KRED | Ketone Reduction | 3-hydroxy-5-oxo-6-(benzyloxy) hexanoic acid ethyl ester | (3R,5S)-dihydroxy-6-(benzyloxy) hexanoic acid ethyl ester | mdpi.com |

| Dehydrogenase | Rhodococcus spp. dehydrogenase | Alcohol Oxidation | 2,4-dihydroxypentanoic acid | (2R)-2-hydroxy-4-oxopentanoic acid |

Synthetic Strategies for Research Purposes

Chemical Synthesis Approaches for Target Compound and Analogs

Chemical synthesis offers versatile pathways to 5-hydroxy-4-oxohexanoic acid and its derivatives. These methods often involve the strategic formation of carbon-carbon bonds and the introduction of hydroxyl and ketone functionalities.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a direct route to β-hydroxy carbonyl compounds, which are key precursors to the target molecule. magritek.com The general strategy involves the reaction of an enolate with a carbonyl compound. magritek.com For the synthesis of this compound analogs, this can involve the reaction of an appropriate ketone enolate with an aldehyde.

Table 1: Key Parameters in a Representative Aldol-Based Synthesis

| Parameter | Details | Source |

|---|---|---|

| Catalyst | NaOH (10 mol%) | |

| Solvent | Ethanol/water (3:1 v/v) | |

| Oxidizing Agent | Pyridinium chlorochromate (PCC) in dichloromethane |

| Temperature | 0–5°C (aldol step), 25°C (oxidation) | |

Another versatile strategy is the Michael addition, which can be adapted for carbonyl assembly. For example, using acrolein and 4-hydroxybutan-2-one in the presence of an organocatalyst like L-proline can generate the core structure through a tandem Michael-aldol sequence.

Achieving specific stereochemistry (stereoselectivity) and controlling the position of functional groups (regioselectivity) are critical challenges in synthesizing complex molecules like this compound.

Regioselectivity is highlighted in enzymatic reactions where the choice of substrates can dictate the product's isomeric form. For example, the reaction of α-ketoglutarate with acetaldehyde (B116499) catalyzed by the enzyme MenD exclusively yields the 5-hydroxy-4-oxo regioisomer. researchgate.net In contrast, reacting α-ketoglutarate with pyruvate (B1213749) leads to the formation of 4-hydroxy-5-oxohexanoic acid, demonstrating that substrate choice can control the regiochemical outcome. researchgate.net

For stereoselective synthesis, boron-mediated aldol reactions are a powerful tool. Chiral boron reagents, such as those derived from (+)- or (-)-α-pinene, can guide the formation of specific stereoisomers. researchgate.net These reagents form chiral Z-enol borinates that react with aldehydes to produce syn-α-methyl-β-hydroxy ketones with high diastereoselectivity (>95%) and good enantiomeric excess (66-93% ee). researchgate.net While not directly reported for this compound itself, this methodology represents a viable strategy for controlling the stereocenters at C4 and C5 in its analogs.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biocatalysts. Enzymes can perform specific transformations under mild conditions, often with excellent stereo- and regioselectivity that is difficult to achieve through purely chemical means. researchgate.netnih.gov

The thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme MenD is notable for its ability to catalyze the formation of substituted 1,4-diketones and 4-oxo acids. researchgate.net Specifically, MenD from E. coli catalyzes the reaction between α-ketoglutarate and pyruvate to selectively produce 4-hydroxy-5-oxohexanoic acid. researchgate.net Research has shown this regioselectivity arises from the rearrangement and decarboxylation of an initially formed α-hydroxy-β-keto acid intermediate. researchgate.net

Other enzymes, such as class II aldolases, are also instrumental. nih.gov For instance, a stereoselective synthesis of (S)- or (R)-4-hydroxy-2-oxopentanoic acid, an analog of the target compound, can be achieved using a Pyridoxal-5'-phosphate (PLP)-dependent aldolase (B8822740) (PyrAL). researchgate.net This can be part of a cascade reaction, combining the aldolase with a transaminase to produce various stereoisomers of γ-hydroxy-α-amino acids. researchgate.net Furthermore, lipases from Candida rugosa are effective for the hydrolysis of α-keto esters to their corresponding acids, a key step in many chemoenzymatic routes. acs.org Reductases, such as lactate (B86563) dehydrogenases, can then be used for the stereospecific reduction of the ketone functionality. acs.org

Table 2: Enzymes in the Synthesis of this compound and Analogs

| Enzyme | Type | Reaction Catalyzed | Selectivity | Source |

|---|---|---|---|---|

| MenD | ThDP-dependent lyase | C-C bond formation from α-ketoglutarate | Regioselective | researchgate.netresearchgate.net |

| PyrAL | PLP-dependent aldolase | Stereoselective aldol addition | Stereoselective | researchgate.net |

| Candida rugosa lipase | Hydrolase | Hydrolysis of α-keto esters to α-keto acids | --- | acs.org |

| Lactate Dehydrogenases | Oxidoreductase | Stereospecific reduction of α-keto acids | Stereoselective | acs.org |

Preparation of Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating biosynthetic pathways and reaction mechanisms. The preparation of labeled this compound involves incorporating stable isotopes, such as ¹³C or ¹⁵N, at specific positions within the molecule.

A common strategy is to use labeled precursors in biosynthetic systems. For example, in the study of the biosynthesis of 5-hydroxy-4-oxo-L-norvaline in Streptomyces akiyoshiensis, various ¹³C-labeled substrates were employed. cdnsciencepub.com Feeding the culture with sodium [1-¹³C]acetate resulted in enrichment at the C-1 and C-4 positions of the product, while [2-¹³C]acetate led to enrichment across all five carbons. cdnsciencepub.com Similarly, using labeled aspartate as a precursor demonstrated its role as the four-carbon backbone of the molecule. cdnsciencepub.com

Chemical synthesis can also be designed to introduce labels. A synthesis of δ-aminolaevulinic acid (5-amino-4-oxopentanoic acid), a closely related analog, was specifically designed to prepare any ¹³C- or ¹⁵N-isotopomer. researchgate.net One route introduced the C-5 position and the nitrogen atom using a labeled cyanide ion. Another approach used labeled formaldehyde (B43269) to generate [11-¹³C]porphobilinogen, a downstream product, for NMR studies. researchgate.net These synthetic schemes are well-suited for producing specifically labeled materials for detailed mechanistic investigations.

Table 3: Labeled Precursors and Resulting Labeled Positions in Analogs

| Labeled Precursor | Resulting Labeled Positions in Product Analog | Source |

|---|---|---|

| Sodium [1-¹³C]acetate | C-1 and C-4 | cdnsciencepub.com |

| Sodium [2-¹³C]acetate | C-1, C-2, C-3, C-4, C-5 | cdnsciencepub.com |

| [¹³C]Formaldehyde | C-11 of Porphobilinogen (downstream product) | researchgate.net |

Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Hydroxy-4-oxohexanoic acid and for monitoring the progress of reactions in which it participates. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. In the context of this compound, both ¹H and ¹³C NMR would be critical for confirming its structure by identifying the chemical environment of each hydrogen and carbon atom. For instance, ¹H NMR would reveal signals corresponding to the methyl, methylene, and methine protons, with their chemical shifts and splitting patterns providing information about their connectivity. Similarly, ¹³C NMR would identify the carbonyl carbons of the ketone and carboxylic acid groups, which have characteristic chemical shifts in the range of 160-220 ppm. nih.gov

However, direct NMR analysis of this compound can be challenging. For example, the isolation of the related compound, 4-hydroxy-2-oxohexanoic acid, has proven difficult under acidic HPLC conditions due to its instability, as it tends to form a more stable five-membered lactone ring. nih.gov This instability can hinder the acquisition of high-quality NMR data for mechanistic studies.

Despite these challenges, NMR is invaluable for characterizing the products of enzymatic reactions involving oxo acids. For example, in studies of testosterone (B1683101) degradation by Comamonas testosteroni, complete NMR assignments, including two-dimensional techniques like PFG-DQF-COSY, PFG-HMQC, and PFG-HMBC, were essential to determine the structure of reaction products. nih.gov In the study of alaremycin (B1247696) biosynthesis, while some intermediates were identified by mass spectrometry, researchers noted that their structures should be confirmed in the future using NMR analysis or by comparison with synthetic standards. mdpi.com This underscores the definitive role of NMR in structural confirmation.

Mass Spectrometry (MS) and LC-MS/MS for Pathway Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as LC-MS/MS, is a cornerstone for identifying and quantifying metabolites in complex biological mixtures and for elucidating biosynthetic pathways. mdpi.com This technique was instrumental in confirming the biosynthetic pathway of the antibiotic alaremycin, where a derivative of this compound, 5-amino-6-hydroxy-4-oxohexanoic acid, is a key intermediate. mdpi.compsu.edu

In these studies, extracts from Escherichia coli cells transformed with biosynthetic genes were analyzed. The LC-MS/MS analysis allowed for the detection of pathway intermediates. mdpi.compsu.edu For instance, in the alaremycin pathway, the enzyme AlmA was shown to catalyze the condensation of L-serine and succinyl-CoA to produce 5-amino-6-hydroxy-4-oxohexanoic acid. mdpi.compsu.edu The subsequent action of the enzyme AlmB, an N-acetyltransferase, was confirmed by adding acetyl-CoA to the reaction mixture and detecting the N-acetylated product using LC-MS analysis. mdpi.com

The power of LC-MS/MS lies in its ability to separate complex mixtures and then provide mass information for each component, including fragmentation patterns (MS/MS) that are characteristic of a particular molecule. For example, in the analysis of alaremycin intermediates, selected ion monitoring was used in positive mode with specific collision energies to generate unique fragmentation patterns for each detected ion, confirming their identities. mdpi.com

Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays are widely used to measure enzyme activity by monitoring the change in absorbance of a substrate or product over time. These assays are often coupled, meaning the product of the enzyme of interest is converted by a second enzyme that produces a colored or UV-active substance.

In the context of enzymes that might produce or consume this compound, such as oxo-acid-lyases, spectrophotometric methods are well-established. For example, the activity of 3-hydroxy-3-methylglutaryl-CoA lyase, an oxo-acid-lyase, can be measured using a simple spectrophotometric method, which is valuable for rapid diagnosis of related metabolic disorders. nih.gov Another example is the assay for acetohydroxyacid synthase (AHAS), which involves the conversion of the product acetolactate to acetoin, which is then detected colorimetrically. nih.gov

For enzymes like 4-hydroxy-2-oxovalerate aldolase (B8822740), which cleaves a related keto acid, activity can be measured by monitoring the reaction in the presence of a coupling enzyme. uniprot.org The enzyme from Pseudomonas putida is stimulated by NADH, and its activity can be assayed by monitoring the change in NADH absorbance at 340 nm. genome.jpqmul.ac.uk Similarly, glyoxylic acid, an oxoacetic acid, can be determined spectrophotometrically through a color reaction with reagents like 2-aminobenzaldehyde (B1207257) and glycine (B1666218) or phenylhydrazine. chemrxiv.orgresearchgate.net These principles can be adapted to develop specific assays for enzymes involved in the metabolism of this compound.

Chromatographic Separation Techniques for Metabolite Analysis

Chromatographic techniques are fundamental for the separation and purification of this compound and related metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods employed.

The separation of keto acids by HPLC often involves derivatization to enhance detection. psu.edu For instance, keto acids can be converted to quinoxalinol derivatives, which are then separated and detected fluorimetrically. psu.edu The mobile phase composition is critical for achieving good separation. A typical mobile phase for keto acid analysis might consist of a gradient of methanol (B129727) and water. psu.edu

UPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. nih.gov UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for metabolomic analysis of carboxylic acids. wpmucdn.com For the analysis of short-chain fatty acids, which share similarities with this compound, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) can improve their retention on reversed-phase columns and enhance their detection by mass spectrometry. shimadzu.com

The choice of column and mobile phase is tailored to the specific analytes. For keto acids, C18 columns are commonly used. mdpi.comresearchgate.net The mobile phase often contains an acid, such as formic acid or trifluoroacetic acid, to ensure the analytes are in their protonated form, which improves peak shape and retention on reversed-phase columns. thermofisher.com Gradient elution, where the mobile phase composition is changed during the run, is typically employed to effectively separate a wide range of metabolites with different polarities. wikipedia.org

Table 1: Spectroscopic and Chromatographic Methods in the Analysis of this compound and Related Compounds

| Analytical Technique | Application | Key Findings/Parameters | References |

|---|---|---|---|

| NMR Spectroscopy | Structural Elucidation | Essential for confirming molecular structure, though challenged by compound instability. | nih.govmdpi.com |

| LC-MS/MS | Biosynthetic Pathway Elucidation | Identification of intermediates like 5-amino-6-hydroxy-4-oxohexanoic acid in the alaremycin pathway. | mdpi.compsu.edu |

| Spectrophotometry | Enzyme Activity Assays | Coupled assays monitor changes in absorbance of cofactors (e.g., NADH) or colored products. | nih.govnih.govgenome.jpqmul.ac.uk |

| HPLC/UPLC | Metabolite Separation | Separation of keto acids using C18 columns with gradient elution (e.g., water/acetonitrile or water/methanol). | psu.eduwpmucdn.comshimadzu.comresearchgate.net |

Biological and Biochemical Significance in Non Human Systems

Role as a Metabolic Intermediate in Microbial Pathways

Although direct evidence for 5-Hydroxy-4-oxohexanoic acid is scarce, its close chemical relatives are pivotal intermediates in key microbial metabolic routes.

Connection to Porphyrin Biosynthesis in Streptomyces

A derivative, 5-amino-6-hydroxy-4-oxohexanoic acid , has been identified as a crucial intermediate in the biosynthetic pathway of alaremycin (B1247696) in Streptomyces sp. A012304. molbase.comevitachem.com Alaremycin is an antibiotic that structurally mimics 5-aminolevulinic acid (ALA), a universal precursor in porphyrin biosynthesis. jst.go.jp The biosynthesis of alaremycin involves a gene cluster that includes almA, a homolog of the ALA synthase gene. chemspider.com

The enzyme AlmA catalyzes the condensation of L-serine and succinyl-CoA to produce 5-amino-6-hydroxy-4-oxohexanoic acid. molbase.com This intermediate is then further processed by other enzymes in the cluster to form alaremycin. chemspider.com The production of this antibiotic, and therefore the involvement of its this compound-like precursor, is directly linked to the inhibition of porphyrin biosynthesis, a fundamental process for the bacterium. molbase.comjst.go.jp

Involvement in Steroid Degradation in Bacteria

In a different metabolic context, 4-hydroxy-2-oxohexanoic acid is a known intermediate in the bacterial degradation of steroids. nih.govmolport.com In organisms like Comamonas testosteroni, the degradation of complex steroid molecules, such as testosterone (B1683101), proceeds through a series of enzymatic reactions that break down the steroid rings. molport.comnih.gov

During this process, the A-ring of the steroid is aromatized and then cleaved. chemicalbook.com A subsequent series of reactions leads to the formation of 4-hydroxy-2-oxohexanoic acid. nih.govmolport.com This intermediate is then further metabolized by the enzyme TesG, which breaks it down into pyruvate (B1213749) and propionaldehyde (B47417), feeding these smaller molecules into central metabolism. molport.com

Functional Implications in Cellular Processes (non-human, non-clinical)

The metabolic pathways involving analogs of this compound have significant functional implications for the microorganisms. The production of alaremycin via the 5-amino-6-hydroxy-4-oxohexanoic acid intermediate provides the Streptomyces bacterium with a competitive advantage by inhibiting the growth of other organisms through the disruption of their porphyrin synthesis. jst.go.jp

In the case of Comamonas testosteroni, the degradation of steroids via the 4-hydroxy-2-oxohexanoic acid intermediate allows the bacterium to utilize steroids as a sole source of carbon and energy. molport.com This metabolic capability is crucial for its survival in environments where steroids are available as a nutrient source.

Intermediary Metabolism and Pathway Integration

The pathways involving these this compound analogs are well-integrated into the central metabolism of the bacteria. The biosynthesis of 5-amino-6-hydroxy-4-oxohexanoic acid in Streptomyces utilizes L-serine and succinyl-CoA, which are primary metabolites derived from glycolysis and the citric acid cycle, respectively. molbase.com This demonstrates a clear link between primary and secondary metabolism.

Similarly, the steroid degradation pathway in Comamonas testosteroni culminates in the production of pyruvate and propionyl-CoA from 4-hydroxy-2-oxohexanoic acid. molport.com These products are central metabolic intermediates that can readily enter the citric acid cycle and other anabolic or catabolic pathways, highlighting the complete integration of steroid catabolism with the bacterium's core metabolic network. molport.comchemicalbook.com

Future Research Directions and Open Questions

Elucidation of Undiscovered Metabolic Fates

The metabolic journey of 5-Hydroxy-4-oxohexanoic acid within biological systems remains largely uncharted territory. While its complete metabolic pathway is not well-documented, its chemical structure provides clues to potential transformations. Future research will likely focus on several key areas to illuminate its metabolic significance.

One hypothesized fate is intramolecular cyclization, or lactonization, to form a substituted γ-butyrolactone. This is a common reaction for γ-hydroxy acids and would be a critical transformation to investigate. The biosynthesis of this compound has been associated with the MenD enzyme from Escherichia coli, which suggests a role in microbial metabolic networks.

Drawing parallels from structurally similar compounds, such as γ-hydroxybutyric acid (GHB), offers further avenues for exploration. GHB is metabolized to succinic semialdehyde, which can then enter the Krebs cycle. Investigating whether this compound undergoes a similar conversion could reveal its integration into central carbon metabolism. Additionally, the metabolism of other keto acids is often linked to amino acid catabolism, suggesting another potential set of metabolic connections to explore for this compound.

Future studies will likely employ techniques such as isotopic labeling and metabolomics to trace the path of this compound in various organisms. Identifying the enzymes responsible for its downstream processing will be crucial to fully understanding its biological role.

Advanced Enzymatic Engineering for Bioproduction

The development of efficient and sustainable methods for synthesizing this compound is a key area for future research, with enzymatic and metabolic engineering at the forefront. While chemical synthesis routes exist, bio-based production offers the potential for greater stereoselectivity and reduced environmental impact.

Future research in this area will likely focus on several key strategies:

Enzyme Discovery and Engineering: Identifying novel enzymes or engineering existing ones with high specificity and efficiency for the production of this compound is a primary goal. Enzymes such as hydratase-aldolases, aminotransferases, and ω-amino group-oxidizing enzymes, which are used in the synthesis of similar hydroxy and oxo acids, could serve as starting points for protein engineering efforts.

Metabolic Pathway Construction: The design and implementation of artificial metabolic pathways in microbial hosts like E. coli or yeast could enable the conversion of simple sugars into the target molecule. This would involve the heterologous expression of the necessary enzymes and the optimization of metabolic fluxes to maximize product yield.

Process Optimization: Key parameters for enzymatic reactions, including pH, temperature, and the presence of cofactors, will need to be meticulously optimized. Strategies for cofactor regeneration and enzyme immobilization will also be critical for developing economically viable bioproduction processes.

By leveraging the principles of synthetic biology and metabolic engineering, researchers can aim to create robust microbial cell factories for the sustainable production of this compound.

Development of Novel Analytical Approaches for in situ Monitoring

To effectively study and optimize the bioproduction of this compound, the development of advanced analytical methods for real-time, in situ monitoring is essential. Current analytical techniques often rely on offline measurements, which can be time-consuming and may not capture the dynamic nature of biological processes.

Future research in this area should focus on:

Biosensor Development: The creation of specific biosensors for this compound would enable continuous monitoring of its concentration in bioreactors. These could be based on enzymes that specifically recognize the compound, such as a dedicated dehydrogenase. Electrochemical biosensors, potentially enhanced with nanomaterials like carbon nanotubes or graphene, could offer high sensitivity and rapid response times.

Real-Time Mass Spectrometry: The application of online mass spectrometry techniques can provide real-time data on the concentrations of various metabolites, including this compound, within a bioreactor. This information is invaluable for understanding metabolic dynamics and for process control.

Metabolic Flux Analysis (MFA): The use of 13C-labeling experiments coupled with metabolic modeling can provide detailed insights into the rates of metabolic reactions (fluxes) within a cell. Applying MFA to study the production and consumption of this compound would allow for the identification of metabolic bottlenecks and the rational design of strategies to improve production.

The development of these novel analytical tools will be instrumental in advancing our ability to study and engineer the biological production of this compound.

Computational Modeling of Enzyme-Substrate Interactions

Computational modeling provides a powerful lens through which to examine the intricate interactions between enzymes and their substrates at the atomic level. For this compound, these methods can offer profound insights into the mechanisms of the enzymes involved in its synthesis and degradation, thereby guiding protein engineering efforts.

Key computational approaches for future research include:

Molecular Docking: This technique can be used to predict the preferred binding orientation of this compound within the active site of a potential enzyme. This information is crucial for understanding substrate specificity and for identifying key amino acid residues involved in binding.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the enzyme-substrate complex, revealing how the protein structure changes upon substrate binding and throughout the catalytic cycle. This can help to elucidate the reaction mechanism and identify conformational changes that are critical for catalysis.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For a detailed understanding of the chemical reaction itself, QM/MM methods are invaluable. These hybrid approaches treat the reactive part of the system with high-level quantum mechanics, while the surrounding protein and solvent are described with more computationally efficient molecular mechanics. This allows for the accurate calculation of reaction energy barriers and the elucidation of detailed reaction mechanisms.

By applying these computational tools, researchers can gain a deeper understanding of the enzymatic processes involving this compound, which will be instrumental in the rational design of more efficient biocatalysts for its production.

Q & A

Q. What are the established synthetic routes for 5-Hydroxy-4-oxohexanoic acid, and what reaction conditions optimize yield?

this compound can be synthesized via oxidation or ester hydrolysis. For example:

- Oxidation of diols/keto-alcohols : Similar to the synthesis of 5-Hexynoic acid (), primary alcohols like 5-hydroxyhexanoic acid derivatives can be oxidized using agents like KMnO₄ or CrO₃ under controlled pH and temperature (40–60°C).

- Ester hydrolysis : Methyl or ethyl esters of the compound (e.g., analogous to hex-5-ynoic acid methyl ester in ) can be hydrolyzed using acidic (HCl) or basic (NaOH) conditions. Optimization requires monitoring reaction time (6–12 hrs) and solvent polarity (e.g., aqueous ethanol).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups.

- NMR : ¹H NMR detects proton environments (e.g., δ 2.5–3.0 ppm for ketone-adjacent CH₂ groups; δ 4.0–5.0 ppm for hydroxyl protons). ¹³C NMR confirms carbonyl carbons (δ 200–220 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (C₆H₁₀O₄; theoretical MW: 162.14 g/mol) and fragmentation patterns.

Q. How should researchers assess the compound’s stability under storage and experimental conditions?

- Storage : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Avoid exposure to light (use amber glass) .

- Incompatibility : Reactive with strong oxidizing agents (e.g., peroxides) and bases, which may degrade the ketone moiety .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis sets).

- Isotopic labeling : Use deuterated solvents (D₂O, CDCl₃) to suppress proton exchange artifacts in hydroxyl groups .

- Replication : Repeat synthesis and characterization under controlled conditions to rule out impurities (e.g., residual solvents) .

Q. What methodological strategies address low yields in large-scale synthesis?

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for selective oxidation steps.

- Flow chemistry : Improve reaction efficiency by maintaining precise temperature/pH gradients in continuous-flow reactors.

- Byproduct analysis : Use HPLC or GC to identify and quantify side products (e.g., over-oxidation to dicarboxylic acids) .

Q. How can researchers design assays to evaluate the compound’s biological activity (e.g., enzyme inhibition)?

- In vitro assays : Use purified enzymes (e.g., dehydrogenases or kinases) with UV-Vis or fluorometric detection of substrate conversion.

- Dose-response curves : Test concentrations from 1 nM to 100 μM to calculate IC₅₀ values. Include controls (e.g., buffer-only and known inhibitors) .

- Molecular docking : Predict binding affinities using software like AutoDock Vina, targeting active sites of homologous proteins .

Q. What interdisciplinary applications warrant further investigation?

- Polymer chemistry : Explore its use as a monomer for biodegradable polyesters (via polycondensation with diols) .

- Pharmaceutical intermediates : Investigate derivatization (e.g., esterification) to prodrugs targeting metabolic pathways .

Data Contradiction Analysis

Q. How should conflicting toxicity data from different sources be reconciled?

- Source evaluation : Prioritize data from regulatory databases (e.g., ECHA, PubChem) over commercial vendors.

- In silico modeling : Use QSAR models to predict toxicity endpoints (e.g., LD₅₀) if experimental data are sparse .

- Experimental replication : Conduct acute toxicity assays (e.g., OECD 423 guidelines) in vitro (cell lines) and in vivo (rodent models) .

Methodological Best Practices

- Synthetic protocols : Document reaction parameters (time, temperature, solvent ratios) to ensure reproducibility .

- Data reporting : Include raw spectral data (NMR, MS) in supplementary materials for peer validation .

- Ethical compliance : Adhere to institutional guidelines for chemical disposal and biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。